molecular formula C14H19N3O5 B5597385 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

Cat. No.: B5597385
M. Wt: 309.32 g/mol
InChI Key: LUINACVPCULOHO-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a nitro group, and a morpholin-4-yl-ethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Alkylation: The nitro-substituted benzamide is then subjected to alkylation with 2-(morpholin-4-yl)ethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the morpholin-4-yl-ethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-(morpholin-4-yl)ethyl]-benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-methoxy-N-[2-(piperidin-4-yl)ethyl]-3-nitrobenzamide: Contains a piperidine ring instead of a morpholine ring, which may affect its chemical properties and interactions.

    4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-aminobenzamide: The nitro group is reduced to an amino group, potentially altering its biological activity.

Uniqueness

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholin-4-yl-ethyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-13-3-2-11(10-12(13)17(19)20)14(18)15-4-5-16-6-8-22-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINACVPCULOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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